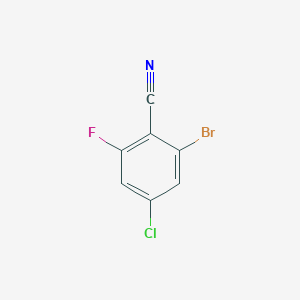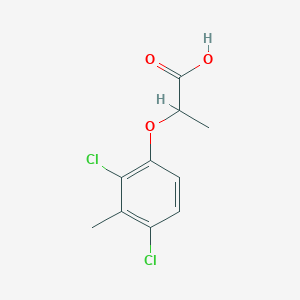
2-(2,4-二氯-3-甲基苯氧基)丙酸
描述
“2-(2,4-Dichloro-3-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is also known by other names such as U 46, MCPP, CMPP, Mepro, Astix, Propal, Vi-Par, Vi-Pex, U46 ®, and 2M-4CP .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichloro-3-methylphenoxy)propanoic acid” consists of a propanoic acid group attached to a dichloro-methylphenyl group via an oxygen atom .Physical And Chemical Properties Analysis
This compound appears as colourless crystals with a melting point of 88-90°C and a boiling point of 308.11°C (rough estimate) . It has a density of 1.2413 (rough estimate) and a refractive index of 1.5390 (estimate) . It has a pKa of 3.19±0.10 (Predicted) and is soluble in water at 895mg/L (25 ºC) .科学研究应用
分析方法开发
Nuhu 等人 (2012) 进行的一项研究开发了一种灵敏且准确的方法,用于测定水样中的苯氧基除草剂,包括 2-(2,4-二氯-3-甲基苯氧基)丙酸。该方法使用了相转移微萃取,同时进行衍生化,然后进行 GC-MS 分析,证明对于在真实样品(包括海水和自来水)中灵敏检测这些分析物至关重要 (Nuhu 等人,2012)。
除草剂效应和机制
Shimabukuro 等人 (1978) 研究了类似于 2-(2,4-二氯-3-甲基苯氧基)丙酸的化合物,即甲草胺,对燕麦、野燕麦和小麦的生理效应。他们的研究结果表明,甲草胺作为一种强效生长素拮抗剂,通过不同的生物活性抑制易感植物的根部生长 (Shimabukuro 等人,1978)。
土壤吸附和环境影响
Werner 等人 (2012) 提供了对苯氧基除草剂(包括 2-(2,4-二氯-3-甲基苯氧基)丙酸)对土壤、有机质和矿物质的吸附作用的见解。这项研究表明,土壤有机质和氧化铁是这些除草剂的重要吸附剂,这对于了解它们的环境影响至关重要 (Werner 等人,2012)。
土壤中的吸附机制
Murano 等人 (2008) 研究了 2-(2,4-二氯-3-甲基苯氧基)丙酸在安多索(一种土壤类型)上的吸附。他们确定活性表面羟基是其吸附的主要官能团,主要的机制是配体交换反应。这项研究有助于了解这种除草剂如何与土壤成分相互作用 (Murano 等人,2008)。
暴露和生物影响
Manninen 等人 (1986) 评估了农场工人接触苯氧酸类除草剂(包括 2-(2,4-二氯-3-甲基苯氧基)丙酸)的情况。他们的研究重点关注经皮吸收的主要途径以及对肾离子转运的生理影响,表明在处理这些化学品时需要采取安全措施 (Manninen 等人,1986)。
环境归趋和降解
Paszko 等人 (2016) 综述了土壤中苯氧烷酸类除草剂(包括 2-(2,4-二氯-3-甲基苯氧基)丙酸)的吸附和降解。这项综合分析评估了它们对地下水污染的可能性,并强调细菌降解是主要的耗散机制 (Paszko 等人,2016)。
安全和危害
属性
IUPAC Name |
2-(2,4-dichloro-3-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5-7(11)3-4-8(9(5)12)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKKAQFQKHNBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538481 | |
| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84496-85-5 | |
| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

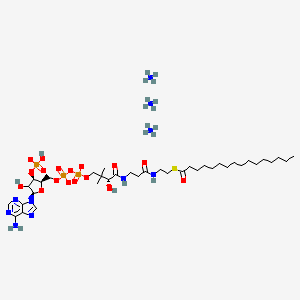


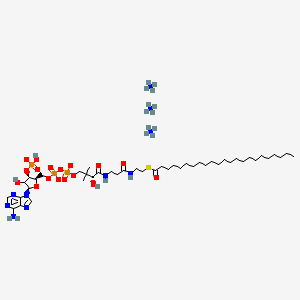
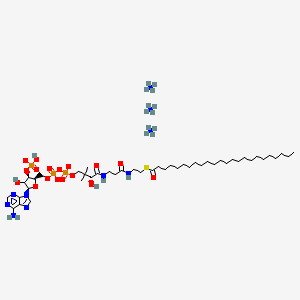
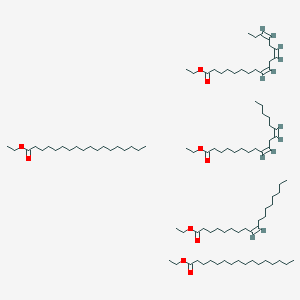
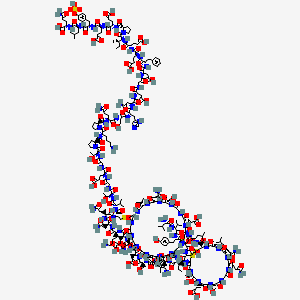




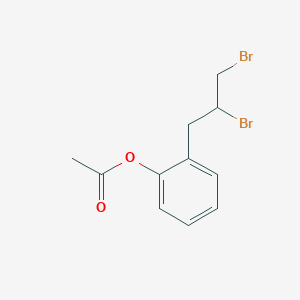
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
